molecular formula C25H29N5O3 B2823002 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421584-18-0

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2823002
CAS No.: 1421584-18-0
M. Wt: 447.539
InChI Key: WUTVYSSVXBUMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide (CAS 1421584-18-0) is a chemical compound with the molecular formula C25H29N5O3 and a molecular weight of 447.5 g/mol . This structurally complex molecule features a propanamide core linked to a 4-ethoxyphenoxy group and a 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl moiety. While the specific biological profile and research applications of this exact compound are an area for ongoing investigation, its core scaffold is highly relevant in medicinal chemistry. The 6-(4-phenylpiperazin-1-yl)pyrimidine structure is a privileged pharmacophore known to exhibit significant biological activity. Recent research on analogs sharing this core structure has identified potent inhibitors of the C1s protease, a key enzyme in the classical complement pathway of the immune system . Such inhibitors are valuable tools for studying complement-driven diseases and are being explored as potential therapeutic agents for autoimmune and inflammatory disorders . This compound is provided for research purposes to support investigations in chemical biology, assay development, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVYSSVXBUMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves a multi-step process:

  • Formation of the Ethoxyphenoxy Intermediate

      Starting Materials: 4-ethoxyphenol and an appropriate halogenating agent (e.g., bromine or chlorine).

      Reaction Conditions: The halogenation reaction is carried out in the presence of a base such as sodium hydroxide, followed by nucleophilic substitution with an appropriate leaving group to form the ethoxyphenoxy intermediate.

  • Synthesis of the Phenylpiperazine Intermediate

      Starting Materials: 4-phenylpiperazine and a suitable pyrimidine derivative.

      Reaction Conditions: The reaction is typically conducted under reflux conditions in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

  • Coupling of Intermediates

      Starting Materials: The ethoxyphenoxy intermediate and the phenylpiperazine-pyrimidine intermediate.

      Reaction Conditions: The final coupling reaction is performed under mild heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

      Products: Reduction of the amide group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethoxy group can yield ethoxyphenoxyacetic acid, while reduction of the amide group can produce the corresponding amine derivative.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:

  • Medicinal Chemistry

      Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

      Drug Design: Used as a scaffold for designing new drugs with improved efficacy and reduced side effects.

  • Biological Studies

      Receptor Binding Studies: Employed in studies to understand its binding affinity and selectivity towards different receptors.

      Enzyme Inhibition: Explored for its potential to inhibit specific enzymes involved in disease pathways.

  • Industrial Applications

      Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

      Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, molecular properties, and inferred biological relevance.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target: 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide Pyrimidine 4-Ethoxyphenoxy-propanamide, 4-phenylpiperazine Not Provided Not Provided Hypothesized kinase inhibitor
N-{2-[(5-chloro-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}propanamide Pyrimidine Chloro, 4-methylpiperazine, propanamide C₂₃H₂₇ClN₈O ~483.0 (calculated) Kinase inhibitor candidate
N-{2-[(6-{(2,6-dichloro-3,5-dimethoxyphenyl)carbamoylamino}pyrimidin-4-yl)amino]-5-(4-ethylpiperazin-1-yl)phenyl}propanamide Pyrimidine Dichloro-dimethoxyphenyl, 4-ethylpiperazine, propanamide C₂₉H₃₆Cl₂N₈O₄ 631.553 Anticancer or antimicrobial agent
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidine Methoxymethyl, phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Pharmaceutical intermediate

Key Observations:

Pyrimidine vs. Piperidine Cores :

  • The target compound and those in and share a pyrimidine core, which is critical for π-π stacking interactions in enzyme binding pockets. In contrast, the piperidine-based compound in lacks this aromaticity, likely reducing its affinity for kinase targets.

Substituent Diversity: The 4-phenylpiperazine group in the target compound may enhance solubility and receptor selectivity compared to the 4-methylpiperazine () or 4-ethylpiperazine (). Larger alkyl/aryl groups (e.g., phenyl) can improve hydrophobic interactions but may reduce metabolic stability.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight is likely between 500–600 g/mol (based on analogs), placing it near the upper limit of Lipinski’s Rule of Five. In contrast, the piperidine-based compound in (276.38 g/mol) is more drug-like but lacks complexity for high-affinity target engagement.

The absence of halogens in the target compound may reduce off-target toxicity. The propanamide linker is conserved across all compounds, indicating its role in hydrogen bonding with target proteins, as seen in kinase inhibitors like imatinib .

Research Findings and Methodological Insights

  • Structural Characterization : Tools like the CCP4 suite () are critical for resolving the 3D structures of such compounds via X-ray crystallography, particularly for pyrimidine derivatives bound to kinases or GPCRs.
  • Pharmacokinetic Predictions: The ethoxyphenoxy group may confer better metabolic stability than methoxy or chloro groups due to reduced oxidative susceptibility .

Q & A

Q. How can researchers characterize the structural integrity of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm proton and carbon environments. For example, aromatic protons in the ethoxyphenoxy group typically resonate at δ 6.8–7.2 ppm, while piperazine-related protons appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight via [M-H]^- peaks. A deviation >0.5 Da suggests impurities or incorrect synthesis .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) to verify backbone integrity .
  • Elemental Analysis: Validate empirical formula by comparing observed vs. calculated C, H, and N percentages (e.g., ±0.3% tolerance) .

Q. What synthetic strategies are effective for producing this compound?

Answer:

  • Stepwise Coupling: React 4-ethoxyphenoxypropanoic acid with 6-(4-phenylpiperazin-1-yl)pyrimidin-4-amine using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Yield Optimization: Adjust reaction time (24–48 hours), temperature (25–40°C), and solvent polarity (e.g., DMF or DCM). Evidence shows yields improve from 37% to ~50% with dropwise reagent addition .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM .
  • Stability Profiling: Incubate at 37°C in buffer and human liver microsomes. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. A half-life <1 hour suggests metabolic instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between NMR and elemental analysis?

Answer:

  • Root-Cause Analysis:
    • NMR Sensitivity: Trace solvents (e.g., DMSO) may obscure proton signals. Use high-field NMR (≥500 MHz) and deuterated solvents for clarity .
    • Elemental Analysis Errors: Moisture absorption during handling can skew H% results. Dry samples under vacuum (24 hours) and repeat in triplicate .
  • Cross-Validation: Combine LC-MS (for molecular ion confirmation) and thermogravimetric analysis (TGA) to detect non-volatile impurities .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity against phosphodiesterase (PDE) isoforms?

Answer:

  • Enzyme Inhibition Assays:
    • PDE Selectivity Panel: Test against PDE9A, PDE4, and PDE5 at 1–100 µM using fluorescent cAMP/cGMP analogs. Include positive controls (e.g., IBMX) .
    • Kinetic Analysis: Determine IC50_{50} and Ki_i values via Michaelis-Menten plots. A >10-fold selectivity for PDE9A over other isoforms indicates target specificity .
  • Cellular Models: Use HEK293 cells transfected with PDE9A to measure cAMP accumulation. Normalize data to vehicle controls and validate with siRNA knockdown .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular Docking: Use PDE9A crystal structures (PDB: 4H2X) to identify key interactions (e.g., hydrogen bonds with Gln453 or hydrophobic contacts with Phe456) .
  • ADMET Prediction: Apply tools like SwissADME to predict logP (<3 for blood-brain barrier penetration), CYP450 inhibition, and hERG liability .
  • SAR Studies: Modify the ethoxyphenoxy group to reduce metabolic oxidation (e.g., replace with fluorinated analogs) while maintaining potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic Bridging: Compare plasma exposure (AUC, Cmax_{max}) from rodent PK studies with in vitro IC50_{50}. Low bioavailability (<20%) may explain efficacy gaps .
  • Metabolite Identification: Use LC-HRMS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to in vivo effects .
  • Tissue Distribution: Conduct whole-body autoradiography to assess compound penetration into target organs (e.g., brain or liver) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueKey ObservationsReference
1^1H NMRδ 1.35 (t, J=7.0 Hz, -OCH2_2CH3_3)
ESI-MS417 [M-H]^- (calc. 417.18)
IR1685 cm1^{-1} (amide I band)

Q. Table 2. Recommended PDE Inhibition Assay Conditions

ParameterValue/DescriptionReference
Substrate100 nM cAMP + 1 mM Mg2+^{2+}
Incubation Time30 minutes at 37°C
Detection MethodFluorescence polarization (Ex/Em 485/535)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.